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Compound of Interest

Compound Name: ADX71441

Cat. No.: B15620548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration

routes, and experimental protocols for the novel GABAB receptor positive allosteric modulator

(PAM), ADX71441, in various rodent models. The information is compiled from preclinical

studies investigating its efficacy in models of anxiety, pain, overactive bladder, and alcohol use

disorder.

Overview of ADX71441
ADX71441 is a potent and selective positive allosteric modulator of the GABAB receptor.[1][2]

As a PAM, it does not directly activate the receptor but enhances the effect of the endogenous

agonist, GABA. This mechanism is thought to offer a more nuanced modulation of the

GABAergic system, potentially avoiding the side effects associated with direct agonists like

baclofen, such as sedation and tolerance.[3] Preclinical research has demonstrated that

ADX71441 is orally bioavailable and brain penetrant in both mice and rats.[2]

Quantitative Data Summary: ADX71441 Dosage in
Rodent Models
The following tables summarize the effective dosages of ADX71441 observed in various in vivo

rodent studies.
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Table 1: ADX71441 Dosage in Mouse Models
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Indication
Mouse
Strain

Route of
Administrat
ion

Vehicle
Effective
Dose Range

Observed
Effects

Anxiety - Oral (p.o.) -
MED: 3

mg/kg

Anxiolytic-like

effects in

marble

burying and

elevated plus

maze tests.

[2]

Visceral Pain - Acute p.o. - Not specified

Reduced

writhing in

acetic acid-

induced

writhing test.

[2]

Motor

Impairment
- p.o. - 10 mg/kg

Reduced

locomotor

activity.[2]

Hypothermia - Acute p.o. -
MED: 10

mg/kg

Reduced

body

temperature.

[2]

Overactive

Bladder

(OAB)

C57BL/6J p.o. 1% CMC
1, 3, 10

mg/kg

10 mg/kg

increased

urinary

latency and

reduced

urinary

events and

volume.[1]

Alcohol

Dependence

C57BL/6J p.o. 1% CMC 3, 10, 30

mg/kg

10 and 30

mg/kg

significantly
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reduced

ethanol

intake in a

"drinking-in-

the-dark"

model.[4][5]

Alcohol

Dependence

(Intermittent

Access)

C57BL/6J p.o. 1% CMC
3, 10, 17

mg/kg

Potent and

selective

reduction of

ethanol

drinking.[4][5]

MED: Minimum Effective Dose CMC: Carboxymethyl cellulose

Table 2: ADX71441 Dosage in Rat Models
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Indication Rat Strain
Route of
Administrat
ion

Vehicle
Effective
Dose Range

Observed
Effects

Anxiety - p.o. -
MED: 3

mg/kg

Anxiolytic-like

effects in the

elevated plus

maze test.[2]

Muscle

Relaxation
- p.o. -

MED: 10

mg/kg

Dose-

dependently

reduced time

on rotarod.[2]

Motor

Impairment
- p.o. - 3 mg/kg

Reduced

locomotor

activity.[2]

Hypothermia - Acute p.o. -
MED: 10

mg/kg

Transiently

reduced body

temperature.

[2]

Alcohol Self-

Administratio

n

-
Intraperitonea

l (i.p.)
1% CMC

1, 3, 10, 30

mg/kg

Dose-

dependently

decreased

alcohol self-

administratio

n. Higher

potency in

alcohol-

dependent

rats (1 mg/kg

effective).[6]

Bladder Pain Sprague-

Dawley

i.p. & i.c.v. - Not specified Dose-

dependent

decrease in

viscero-motor

response to
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bladder and

colorectal

distension.[7]

MED: Minimum Effective Dose CMC: Carboxymethyl cellulose i.c.v.: Intracerebroventricular

Table 3: Pharmacokinetic Parameters of ADX71441 in
Mice

Route of
Administration

Dose Cmax Tmax
Terminal Half-
life

Oral (p.o.) 10 mg/kg 673 ± 50 ng/ml 2 hours ~5 hours

Data from male C57BL/6J mice.[4]

Experimental Protocols
Drug Preparation and Administration
Vehicle: ADX71441 is typically suspended in a 1% solution of carboxymethyl cellulose (CMC)

in water for oral (p.o.) or intraperitoneal (i.p.) administration.[1][4][6]

Oral Administration (Gavage):

Prepare the required dose of ADX71441 suspended in 1% CMC.

Gently restrain the mouse or rat.

Use a gavage needle to deliver the suspension directly into the stomach. The volume is

typically 5-10 ml/kg.[4]

Administer the compound 30 minutes prior to behavioral testing to allow for absorption.[4]

Intraperitoneal Administration:

Prepare the required dose of ADX71441 suspended in 1% CMC.
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Position the animal on its back and gently restrain it.

Inject the suspension into the lower right quadrant of the abdomen, avoiding the midline to

prevent injury to internal organs.[6][8] The injection volume is typically 1 or 3 ml/kg.[6]

Intravenous Administration (Guinea Pig Model):

In anesthetized guinea pigs, ADX71441 was administered intravenously (i.v.) to assess its

effects on cystometric parameters.[1][9]

Anxiety Models
Elevated Plus Maze (Mice and Rats):

The apparatus consists of two open arms and two closed arms elevated from the floor.

Administer ADX71441 (e.g., 3 mg/kg, p.o.) or vehicle.

After the absorption period, place the animal in the center of the maze, facing an open arm.

Record the time spent in and the number of entries into the open and closed arms for a set

period (e.g., 5 minutes).

Anxiolytic-like effects are indicated by a significant increase in the time spent and entries into

the open arms.[2]

Marble Burying Test (Mice):

Place 20-25 marbles evenly on top of 5 cm of bedding in a standard mouse cage.

Administer ADX71441 (e.g., 3 mg/kg, p.o.) or vehicle.

After the absorption period, place a single mouse in the cage.

After 30 minutes, count the number of marbles that are at least two-thirds buried in the

bedding.

A reduction in the number of buried marbles suggests anxiolytic-like activity.[2]
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Overactive Bladder (OAB) Model (Mice)
Administer ADX71441 (1, 3, or 10 mg/kg, p.o.) or vehicle (1% CMC).[1]

Overhydrate the mice with water.

Challenge with furosemide to induce diuresis.

Place the mice in micturition chambers and monitor urinary parameters such as latency to

first urination, number of urinary events, and total urinary volume.[1]

Alcohol Drinking Models (Mice)
Drinking-in-the-Dark (DID) Model:

House male C57BL/6J mice individually.

For 3 days, replace the water bottle with a bottle containing 20% ethanol for 2-4 hours,

starting 3 hours into the dark cycle.

On the fourth day, administer ADX71441 (3, 10, or 30 mg/kg, p.o.) or vehicle 30 minutes

before access to the ethanol bottle.[4][5]

Measure ethanol and water consumption at several time points (e.g., 1, 2, 3, and 4 hours).[4]

Intermittent Access to Alcohol Model:

Provide mice with access to one bottle of 20% ethanol and one bottle of water for 24 hours

on alternating days for several weeks.

Following this period, administer ADX71441 (3, 10, or 17 mg/kg, p.o.) or vehicle before a

drinking session.

Measure ethanol and water intake.[4][5]

Visualizations
GABAB Receptor PAM Signaling Pathway
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Simplified GABA-B PAM Signaling
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Caption: Mechanism of ADX71441 as a GABAB Positive Allosteric Modulator.

Experimental Workflow for Anxiety Models
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Preparation

Data Analysis
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Caption: General workflow for assessing anxiolytic effects of ADX71441.
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Induction of Drinking Behavior

Ethanol Access
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Caption: Workflow for evaluating ADX71441 in mouse models of alcohol consumption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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